molecular formula C9H7BrN2O2 B2544842 6-Bromo-5-cyano-nicotinic acid ethyl ester CAS No. 70416-50-1

6-Bromo-5-cyano-nicotinic acid ethyl ester

Cat. No.: B2544842
CAS No.: 70416-50-1
M. Wt: 255.071
InChI Key: NLVAXXCWCXUUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-cyano-nicotinic acid ethyl ester (CAS 70416-50-1) is a multifunctional pyridine derivative engineered to serve as a premium synthetic building block in advanced chemical research. Its molecular structure, C9H7BrN2O2, incorporates three distinct reactive sites: a bromo substituent, a cyano group, and an ethyl ester. This unique combination allows researchers to perform a variety of cross-coupling reactions and functional group transformations, facilitating the efficient synthesis of complex, multi-substituted nicotinic acid derivatives. This compound is particularly valuable in medicinal chemistry and agrochemical research for constructing novel heterocyclic scaffolds. The strategic placement of substituents on the pyridine ring is a critical strategy in optimizing biological activity, as evidenced by recent studies where similar nicotinamide derivatives demonstrated significant fungicidal activity . As a key intermediate, it is essential for the discovery and development of new active ingredients, helping researchers rapidly explore new chemical space. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-5-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVAXXCWCXUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Chemical Transformations of Ethyl 6 Bromo 5 Cyano Pyridine 3 Carboxylate

Functional Group Interconversions on the Pyridine (B92270) Ring

The reactivity of ethyl 6-bromo-5-cyanopyridine-3-carboxylate is largely dictated by the interplay of its three key functional groups. Each of these can be selectively targeted to introduce new functionalities and build molecular complexity.

Reactivity at the Bromo Substituent

The bromine atom at the 6-position of the pyridine ring is a primary site for nucleophilic aromatic substitution and cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent cyano and ester groups, which activate the ring towards nucleophilic attack.

One of the most powerful transformations involving the bromo substituent is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond by coupling the pyridine ring with a variety of organoboron compounds. While specific studies on ethyl 6-bromo-5-cyanopyridine-3-carboxylate are not extensively documented in publicly available literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Partner Catalyst/Ligand Base Solvent Product Type
Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 6-Aryl-5-cyanonicotinic acid ethyl ester
Alkylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 6-Alkyl-5-cyanonicotinic acid ethyl ester
Vinylboronic acid Pd(OAc)₂/SPhos K₃PO₄ THF 6-Vinyl-5-cyanonicotinic acid ethyl ester

Note: This table represents generalized conditions for Suzuki-Miyaura reactions on similar bromo-pyridyl systems and serves as a predictive model in the absence of specific literature for the title compound.

Another important reaction at the bromo position is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a range of 6-amino-5-cyanonicotinic acid derivatives. These compounds are valuable intermediates in medicinal chemistry.

Transformations of the Cyano Group

The cyano group at the 5-position is a versatile handle that can be transformed into various other functional groups.

Hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding carboxylic acid or amide. For instance, treatment with a strong acid like hydrochloric acid can convert the cyano group into a carboxylic acid moiety, leading to the formation of 6-bromo-pyridine-3,5-dicarboxylic acid 3-ethyl ester. Partial hydrolysis to the amide is also a possibility under controlled conditions.

Reduction of the cyano group offers another pathway for functionalization. Catalytic hydrogenation, for example using a palladium or nickel catalyst, can reduce the nitrile to a primary amine, yielding ethyl 6-bromo-5-(aminomethyl)nicotinate. This transformation introduces a flexible linker and a basic center into the molecule.

Modifications of the Ethyl Ester Moiety

The ethyl ester at the 3-position can be readily modified through standard ester chemistry.

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved by treatment with a base such as sodium hydroxide or lithium hydroxide, followed by acidification. This yields 6-bromo-5-cyanonicotinic acid, a key intermediate for further derivatization.

Amidation of the ester can be accomplished by direct reaction with an amine, often at elevated temperatures. This reaction can be sluggish, and it is often more efficient to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a standard coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Regioselective Reactions and Challenges in Selectivity Control

When multiple reactive sites are present in a molecule, achieving regioselectivity is a significant challenge. In the case of ethyl 6-bromo-5-cyanopyridine-3-carboxylate, the presence of the bromo, cyano, and ester groups necessitates careful control of reaction conditions to ensure that transformations occur at the desired position.

For instance, in nucleophilic aromatic substitution reactions, a strong nucleophile could potentially react at the carbon of the cyano group or the carbonyl of the ester in addition to the bromine-bearing carbon. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, generally favor substitution at the halogen-bearing positions (2, 4, and 6). The electron-withdrawing cyano and ester groups further activate the 6-position towards nucleophilic attack.

In cross-coupling reactions, the choice of catalyst and ligands plays a pivotal role in directing the reaction to the C-Br bond. Highly active palladium catalysts are generally required for the activation of the C-Br bond on the electron-deficient pyridine ring.

A key challenge lies in performing sequential reactions on the different functional groups. For example, if a Suzuki coupling is desired at the bromo position without affecting the ester or cyano groups, the reaction conditions must be mild enough to avoid their hydrolysis or reduction. This often involves a careful screening of catalysts, bases, and solvents.

Derivatization to Advanced Nicotinic Acid Analogues

The functional group handles on ethyl 6-bromo-5-cyanopyridine-3-carboxylate make it an excellent starting material for the synthesis of more complex nicotinic acid analogues, particularly amides and hydrazides.

Formation of Amide and Hydrazide Derivatives

The synthesis of amide and hydrazide derivatives typically begins with the modification of the ethyl ester group.

Amide Synthesis: As mentioned previously, amides can be formed by direct aminolysis of the ester or, more commonly, through a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling. This two-step approach offers greater versatility in the range of amines that can be used.

Hydrazide Synthesis: Hydrazides are readily prepared by the reaction of the ethyl ester with hydrazine hydrate, often in a protic solvent like ethanol at reflux. researchgate.netmdpi.com This reaction is typically efficient and provides the corresponding 6-bromo-5-cyanonicotinohydrazide in good yield. The resulting hydrazide is a valuable intermediate that can be further derivatized, for example, by reaction with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic systems.

Table 2: Synthesis of Amide and Hydrazide Derivatives

Starting Material Reagents Product
Ethyl 6-bromo-5-cyanonicotinate 1. NaOH, H₂O/EtOH2. R-NH₂, EDC, HOBt 6-Bromo-5-cyano-N-substituted-nicotinamide
Ethyl 6-bromo-5-cyanonicotinate NH₂NH₂·H₂O, EtOH, reflux 6-Bromo-5-cyanonicotinohydrazide

Note: This table outlines general synthetic routes for the formation of amide and hydrazide derivatives.

Synthesis of Fused Heterocyclic Systems from ethyl 6-Bromo-5-cyano-pyridine-3-carboxylate

The strategic positioning of the bromo, cyano, and ester functionalities on the pyridine ring of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate enables its use as a precursor for a range of fused heterocyclic compounds. The primary approach involves the reaction of a binucleophilic reagent that can interact with two of the electrophilic centers on the pyridine core, leading to the formation of a new fused ring.

Pyrazolo[3,4-b]pyridines

One of the most common applications of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate in the synthesis of fused heterocycles is its conversion to pyrazolo[3,4-b]pyridine derivatives. This transformation is typically achieved through reaction with hydrazine hydrate.

The reaction mechanism proceeds via an initial nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular cyclization. This process leads to the formation of an aminopyrazole ring fused to the pyridine core. The reaction conditions, such as solvent and temperature, can influence the reaction rate and the final yield of the product.

A key intermediate in this synthesis is the formation of a hydrazone, which then undergoes cyclization. The resulting fused system, ethyl 3-amino-6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, retains the bromo and ethyl ester functionalities, which can be further modified to create a diverse library of compounds.

ReagentProductReaction ConditionsReference
Hydrazine hydrateEthyl 3-amino-6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylateVaries (e.g., reflux in ethanol)General synthetic routes for pyrazolo[3,4-b]pyridines cdnsciencepub.comnih.gov

Further research is focused on optimizing the reaction conditions to improve yields and to explore the derivatization of the resulting pyrazolo[3,4-b]pyridine scaffold. The development of one-pot multicomponent reactions starting from related pyridine derivatives also highlights the importance of this heterocyclic system in medicinal chemistry. researchgate.net

Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridines from ethyl 6-bromo-5-cyano-pyridine-3-carboxylate represents another important pathway for creating fused heterocyclic systems. This transformation typically involves reaction with a sulfur-containing nucleophile, such as ethyl thioglycolate.

The reaction is believed to proceed through a nucleophilic substitution of the bromine atom by the sulfur nucleophile, followed by an intramolecular cyclization involving the cyano group. This cyclization, often a Thorpe-Ziegler reaction, results in the formation of an amino-thiophene ring fused to the pyridine backbone.

The reaction conditions for this synthesis are crucial and often require a base to facilitate both the initial substitution and the subsequent cyclization. The choice of base and solvent can significantly impact the efficiency of the reaction.

ReagentFused SystemKey Transformation
Ethyl thioglycolateThieno[2,3-b]pyridineNucleophilic substitution and Thorpe-Ziegler cyclization

The resulting thieno[2,3-b]pyridine derivatives are of significant interest due to their diverse biological activities.

Other Fused Systems

The reactivity of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate extends to the potential synthesis of other fused heterocyclic systems, although these are less commonly reported in the literature. For instance, reaction with other binucleophiles could lead to the formation of furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, and other related structures. The exploration of these reaction pathways remains an active area of research in synthetic organic chemistry.

The development of novel synthetic methodologies, including microwave-assisted synthesis and the use of various catalysts, continues to expand the utility of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate as a building block for complex heterocyclic molecules.

Strategic Applications of Ethyl 6 Bromo 5 Cyano Pyridine 3 Carboxylate As a Synthetic Intermediate

Role in the Synthesis of Active Pharmaceutical Ingredients and Drug Candidates

Ethyl 6-bromo-5-cyano-pyridine-3-carboxylate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and drug candidates, primarily due to its utility in constructing fused heterocyclic ring systems. One of the most prominent applications is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.govnih.gov This scaffold is a core component of numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation, and are thus vital in cancer therapy. nih.govresearchgate.net

The synthesis of these pyrido[2,3-d]pyrimidine-based kinase inhibitors often involves a multi-step sequence where the pyridine (B92270) core of ethyl 6-bromo-5-cyanonicotinate is elaborated. For instance, the bromo and cyano groups can be manipulated to facilitate annulation reactions, leading to the formation of the fused pyrimidine ring. The ethyl ester provides a handle for further modifications, such as amidation, to introduce various side chains that can modulate the biological activity and pharmacokinetic properties of the final drug candidate.

Table 1: Examples of Kinase Inhibitors Synthesized Using Pyrido[2,3-d]pyrimidine Scaffolds

Kinase TargetDrug Candidate/Inhibitor ClassTherapeutic Area
Tyrosine Kinases (e.g., EGFR, PDGFr)Substituted Pyrido[2,3-d]pyrimidinesOncology
PIM-1 KinaseNovel Pyrido[2,3-d]pyrimidine DerivativesOncology
mTOR KinaseVistusertib (AZD2014)Oncology

This table is generated based on the utility of the pyrido[2,3-d]pyrimidine scaffold, a structure readily accessible from ethyl 6-bromo-5-cyanonicotinate.

Contribution to Agrochemical Development

While less documented in readily available literature, the structural motifs accessible from ethyl 6-bromo-5-cyanonicotinate are also relevant to the agrochemical industry. The pyridine ring is a common feature in many herbicides and insecticides. The reactivity of the bromo and cyano substituents allows for the introduction of various functional groups that can impart specific herbicidal or insecticidal activity.

For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form other heterocyclic systems. The bromine atom is susceptible to displacement by a range of nucleophiles, enabling the attachment of different pharmacophores that can interact with biological targets in pests or weeds. The development of novel agrochemicals often relies on the exploration of new chemical space, and versatile building blocks like ethyl 6-bromo-5-cyanonicotinate are instrumental in this process.

Precursor for Advanced Building Blocks in Complex Organic Molecules

Beyond its direct application in the synthesis of bioactive compounds, ethyl 6-bromo-5-cyanonicotinate is a valuable precursor for creating more complex and functionally diverse building blocks for organic synthesis. The inherent reactivity of its multiple functional groups allows for a stepwise and controlled elaboration of the molecular framework.

One key transformation is the use of the bromo- and cyano-substituted pyridine ring as a scaffold for cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings at the bromine position can introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide variety of substituted pyridines. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. nih.gov

Furthermore, the cyano group can be transformed into other functionalities, such as amines or aldehydes, which can then be used in subsequent synthetic steps. This versatility makes ethyl 6-bromo-5-cyanonicotinate a starting point for the synthesis of polysubstituted aromatic and heterocyclic compounds that are difficult to access through other routes.

Design and Synthesis of Ligands for Biological Targets

The design of specific ligands for biological targets is a cornerstone of drug discovery and chemical biology. Ethyl 6-bromo-5-cyanonicotinate provides a rigid and well-defined scaffold for the synthesis of such ligands. The pyridine core can act as a central organizing element, with the substituents providing points for diversification to achieve specific binding interactions with a target protein, such as an enzyme or a receptor. mdpi.comresearchgate.net

For example, the ester group can be converted to an amide, allowing for the introduction of a variety of substituents that can explore the binding pocket of a target protein. The ability to systematically modify the structure of the molecule by leveraging the reactivity of the bromo and cyano groups enables the generation of compound libraries for high-throughput screening. This approach is crucial for identifying lead compounds with high affinity and selectivity for a particular biological target, including G-protein coupled receptors (GPCRs). nih.govnih.gov

Computational and Theoretical Investigations Pertinent to Ethyl 6 Bromo 5 Cyano Pyridine 3 Carboxylate

In Silico Approaches for Molecular Design and Optimization

In silico molecular design and optimization are pivotal in the rational development of new chemical entities. For ethyl 6-bromo-5-cyano-pyridine-3-carboxylate, these computational strategies can be employed to predict and refine its properties for various applications. By modifying the core structure through the addition or substitution of functional groups, researchers can computationally screen vast libraries of virtual compounds to identify candidates with enhanced characteristics.

The process typically begins with the construction of a three-dimensional model of the parent molecule. Subsequently, various computational tools can be utilized to predict key molecular descriptors that influence a compound's behavior. These descriptors can include parameters such as lipophilicity (logP), aqueous solubility, and polar surface area, which are critical for predicting pharmacokinetic profiles. For instance, the strategic placement of substituents can be computationally modeled to fine-tune the molecule's electronic and steric properties, thereby optimizing its potential as a scaffold in medicinal chemistry.

Molecular DescriptorPredicted Influence of ModificationRationale
LogP Introduction of polar groups (e.g., -OH, -NH2) would decrease logP.Increased hydrophilicity enhances solubility in aqueous environments.
Polar Surface Area (PSA) Addition of hydrogen bond donors/acceptors would increase PSA.A higher PSA is often correlated with decreased cell membrane permeability.
Molecular Weight Varies depending on the substituent added.Must be controlled to adhere to principles like Lipinski's rule of five for drug-likeness.
Dipole Moment Altered by the introduction of electron-withdrawing or -donating groups.Influences intermolecular interactions and solubility.

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like ethyl 6-bromo-5-cyano-pyridine-3-carboxylate. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the reactivity of different sites within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For ethyl 6-bromo-5-cyano-pyridine-3-carboxylate, the electron-withdrawing nature of the bromo, cyano, and ethyl carboxylate groups is expected to significantly influence the electronic properties of the pyridine (B92270) ring. Quantum chemical calculations can precisely map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents and biological macromolecules. gkyj-aes-20963246.com

Quantum Chemical ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively lowIndicates a lower propensity for electron donation.
LUMO Energy Relatively lowSuggests a higher propensity for electron acceptance.
HOMO-LUMO Gap ModerateReflects a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP) Negative potential around the nitrogen atom and cyano group; positive potential around the hydrogen atoms.Predicts sites for electrophilic and nucleophilic attack, respectively.

This table is interactive. Click on the headers to sort the data.

Docking Studies and Molecular Dynamics Simulations of Related Nicotinic Acid Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. While specific docking studies on ethyl 6-bromo-5-cyano-pyridine-3-carboxylate are not widely reported, studies on related nicotinic acid derivatives provide a strong basis for understanding its potential biological interactions. nih.govresearchgate.net

Docking studies involve placing a virtual model of the ligand into the binding site of a receptor and scoring the different poses based on their predicted binding energies. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For nicotinic acid derivatives, these studies have been instrumental in identifying potential inhibitors for various enzymes. nih.govresearchgate.net

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the receptor upon binding. This information is crucial for the rational design of more potent and selective inhibitors.

Computational TechniqueApplication to Nicotinic Acid DerivativesInsights Gained
Molecular Docking Prediction of binding modes in enzyme active sites.Identification of key amino acid residues involved in binding and the nature of intermolecular interactions.
Molecular Dynamics (MD) Simulations Assessment of the stability of the ligand-protein complex.Understanding the dynamic behavior and conformational flexibility of the complex over time.

This table is interactive. Click on the headers to sort the data.

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational tools are increasingly being used to predict the synthetic accessibility of novel compounds and to anticipate the outcomes of chemical reactions. For ethyl 6-bromo-5-cyano-pyridine-3-carboxylate, these methods can help in designing efficient synthetic routes and in understanding its reactivity in various chemical transformations.

Synthetic accessibility scores can be calculated based on the complexity of the molecular structure and the availability of starting materials and known chemical reactions. These scores can guide chemists in prioritizing synthetic targets that are more likely to be successfully synthesized in the laboratory.

Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving the pyridine core. By calculating the activation energies of different reaction pathways, it is possible to determine the most likely products. This is particularly useful for functionalizing the pyridine ring at specific positions. For instance, computational studies can predict whether a nucleophilic aromatic substitution will occur preferentially at the bromine-substituted carbon or at another position on the ring.

Computational ApproachApplication in SynthesisPredicted Outcome for Ethyl 6-Bromo-5-cyano-pyridine-3-carboxylate
Retrosynthetic Analysis Tools Proposing viable synthetic pathways.Identification of potential starting materials and key reaction steps.
Reaction Prediction Algorithms Predicting the products of a given set of reactants and conditions.Anticipating the regioselectivity of substitution reactions on the pyridine ring.
Quantum Chemical Calculations Determining reaction mechanisms and activation energies.Elucidating the most energetically favorable reaction pathways.

This table is interactive. Click on the headers to sort the data.

Future Trajectories and Emerging Research Paradigms for Ethyl 6 Bromo 5 Cyano Pyridine 3 Carboxylate

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly shifting towards environmentally benign methodologies, a paradigm that will undoubtedly influence the future synthesis of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate. nih.gov Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rasayanjournal.co.in Future research will likely focus on the development of greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key areas of exploration will include:

Catalytic Systems: The development and application of novel catalysts, such as biocatalysts or reusable solid catalysts, can lead to more efficient and selective syntheses. ijarsct.co.in These approaches can minimize the use of stoichiometric reagents and simplify purification processes.

Alternative Solvents and Reaction Conditions: A move away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. ijarsct.co.inrasayanjournal.co.in Additionally, the use of microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. nih.govijarsct.co.in

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can enhance efficiency by reducing the number of intermediate isolation and purification steps, thereby minimizing solvent usage and waste generation. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives
ParameterTraditional SynthesisGreen Synthesis
SolventsOften hazardous and volatile organic solvents.Water, ionic liquids, deep eutectic solvents, or solvent-free conditions. ijarsct.co.inrasayanjournal.co.in
CatalystsOften stoichiometric and/or hazardous reagents.Biocatalysts, reusable solid catalysts, or metal catalysts with high turnover numbers. ijarsct.co.in
Energy ConsumptionOften requires high temperatures and long reaction times.Microwave or ultrasound assistance can reduce energy usage. nih.govijarsct.co.in
Waste GenerationCan produce significant amounts of by-products and waste.Higher atom economy and fewer purification steps lead to less waste. rasayanjournal.co.in

Exploration of Bio-Inspired Synthetic Strategies

Nature provides a rich blueprint for the synthesis of complex heterocyclic molecules. nih.govresearchgate.netresearchgate.net Bio-inspired synthetic strategies, particularly the use of enzymes and whole-cell systems, are poised to offer elegant and sustainable routes to functionalized pyridines like ethyl 6-bromo-5-cyano-pyridine-3-carboxylate.

Future research in this area will likely involve:

Biocatalysis: The application of isolated enzymes, or "biocatalysts," can facilitate highly selective and efficient chemical transformations under mild conditions. nih.govkcl.ac.ukresearchgate.net For the synthesis of nicotinic acid derivatives, enzymes such as nitrilases could be engineered to improve the production from cyanopyridine precursors. frontiersin.orgnih.gov

Chemo-enzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the selectivity of biocatalysis can create novel and efficient synthetic pathways. kcl.ac.uk This approach could be particularly useful for introducing specific functional groups or achieving desired stereoselectivity.

Genome Mining and Synthetic Biology: Advances in genomics and synthetic biology may enable the design of novel biosynthetic pathways for pyridine-containing compounds. nih.gov By harnessing the power of microbial cell factories, it may be possible to produce complex molecules like ethyl 6-bromo-5-cyano-pyridine-3-carboxylate from simple, renewable feedstocks.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The synergy between chemistry and artificial intelligence (AI) is revolutionizing the discovery and optimization of new molecules and reactions. nih.govnih.gov For ethyl 6-bromo-5-cyano-pyridine-3-carboxylate, AI and machine learning (ML) can accelerate research and development in several key areas.

Potential applications include:

Reaction Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, such as temperature, solvent, and catalyst, leading to improved yields and reduced experimental effort. beilstein-journals.orgbohrium.comresearchgate.netduke.edunih.gov

De Novo Drug Design: AI can be used to design novel molecules with desired biological activities. nih.gov By learning from existing data on pyridine derivatives, AI algorithms could generate new analogues of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate with enhanced therapeutic or agrochemical properties.

Predictive Toxicology and Property Prediction: AI models can predict the physicochemical properties, biological activity, and potential toxicity of new compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the reliance on animal testing. nih.gov

Table 2: Applications of AI/ML in the Chemical Lifecycle of Ethyl 6-Bromo-5-cyano-pyridine-3-carboxylate
Lifecycle StageAI/ML ApplicationPotential Impact
SynthesisReaction condition optimization. beilstein-journals.orgbohrium.comresearchgate.netduke.edunih.govIncreased yield, reduced costs, and faster development.
DiscoveryDe novo design of analogues. nih.govIdentification of novel candidates with improved properties.
DevelopmentPrediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govEarly identification of potential safety issues and reduced attrition rates.

Expansion into Novel Therapeutic and Agrochemical Frontiers

The unique substitution pattern of ethyl 6-bromo-5-cyano-pyridine-3-carboxylate, featuring bromo, cyano, and ethyl ester functionalities, provides a versatile platform for the development of new bioactive molecules. innospk.comchemimpex.com Future research will likely focus on leveraging this structural diversity to explore novel therapeutic and agrochemical applications.

Promising avenues for investigation include:

Therapeutic Applications: Nicotinic acid and its derivatives have a wide range of biological activities, including anti-inflammatory and lipid-lowering effects. nih.govnih.gov The functional groups on ethyl 6-bromo-5-cyano-pyridine-3-carboxylate could be modified to develop new drug candidates targeting a variety of diseases. The presence of the cyano group is of particular interest, as pyridine carbonitrile scaffolds are valuable intermediates in the development of pharmaceutically active compounds. researchgate.net

Agrochemical Applications: Bromo- and cyanopyridine derivatives are known to be important intermediates in the synthesis of pesticides and herbicides. innospk.comchemimpex.com The specific combination of functional groups in ethyl 6-bromo-5-cyano-pyridine-3-carboxylate could be exploited to create new agrochemicals with improved efficacy and reduced environmental impact.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromo, cyano, and ester groups will be crucial to understanding the structure-activity relationships of this scaffold. This knowledge will guide the design of more potent and selective therapeutic agents and agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.